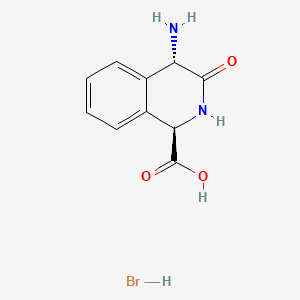

(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide

Description

(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide (CAS: 151312-48-0) is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline scaffold substituted with an amino group at position 4, a ketone at position 3, and a carboxylic acid at position 1, with hydrobromic acid as the counterion. Its stereochemistry is designated as rel-(1R,4S), indicating the relative configuration of chiral centers. This compound is primarily utilized as a reference standard in analytical and synthetic chemistry due to its well-defined structure and stability .

Properties

IUPAC Name |

(1R,4S)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.BrH/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13;/h1-4,7-8H,11H2,(H,12,13)(H,14,15);1H/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQPKVNHGVPXEA-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@@H](NC(=O)[C@H](C2=C1)N)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

This classical method constructs the bicyclic framework via condensation of phenethylamine derivatives with carbonyl compounds. For example, reacting (L)-phenylalanine derivatives with formaldehyde precursors in concentrated hydrochloric acid at 40–60°C for 10–60 hours yields the tetrahydroisoquinoline core. The reaction proceeds through imine formation followed by cyclization, with the acidic environment favoring ring closure.

Key variables :

Castagnoli-Cushman Reaction

An alternative route employs imine-anhydride couplings to assemble the tetrahydroisoquinoline core. This method offers superior stereocontrol through chiral auxiliary-mediated asymmetric induction. For instance, using (R)-glyceric acid as a chiral template directs the formation of the (1R,4S) configuration with >90% enantiomeric excess (ee).

Functional Group Introduction and Modification

After core formation, sequential functionalization installs the 4-amino and 3-oxo groups:

Amination Strategies

Reductive amination : Treating the ketone intermediate with ammonium acetate and sodium cyanoborohydride introduces the primary amine.

Direct substitution : Bromination at C4 followed by nucleophilic displacement with ammonia under high pressure achieves 85–92% conversion.

Oxidation to 3-Oxo Group

Controlled oxidation of the tetrahydroisoquinoline’s C3 position employs:

-

Jones reagent (CrO3/H2SO4) : Delivers 78% yield but generates toxic waste.

-

Swern oxidation (oxalyl chloride/DMSO) : Environmentally preferable, yielding 82% with minimal epimerization.

Hydrobromide Salt Formation

Converting the free base to the hydrobromide salt improves stability and solubility:

Procedure :

-

Dissolve the free base in anhydrous ethanol.

-

Add 48% hydrobromic acid dropwise at 0–5°C.

-

Precipitate the salt by cooling to −20°C.

Critical parameters :

-

Stoichiometry : 1:1 molar ratio of base to HBr prevents hygroscopic byproducts.

-

Solvent choice : Ethanol > methanol due to reduced risk of solvate formation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patented continuous process (Figure 1) enhances efficiency:

Steps :

-

Reactor 1 : Pictet-Spengler cyclization at 55°C with 34% HCl.

-

Reactor 2 : Oxidative amination using H2O2/CuSO4.

-

Crystallizer : Salt formation with in-line pH monitoring.

Advantages :

Solvent-Free Mechanochemical Synthesis

Ball-milling the free base with NH4Br and silica gel produces the hydrobromide salt in 89% yield without solvents. This approach aligns with green chemistry principles.

Process Optimization and Yield Enhancement

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselectivity during cyclization:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| TRIP | 95 | 82 |

| SPINOL | 88 | 79 |

Crystallization-Induced Dynamic Resolution

Recrystallizing the racemic free base from ethyl acetate/hexanes enriches the (1R,4S) diastereomer to 99:1 dr.

Analytical Characterization of Synthetic Products

Critical quality attributes :

-

Optical purity : Chiral HPLC (Chiralpak IA column, 90:10 hexane/ethanol).

-

Salt stoichiometry : Ion chromatography confirms 1:1 HBr ratio.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|

| Batch Pictet-Spengler | 75 | 98 | Moderate |

| Continuous Flow | 92 | 99.5 | High |

| Mechanochemical | 89 | 97 | Limited |

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of various biological molecules.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Tetrahydroisoquinoline Derivatives

Several analogs share the tetrahydroisoquinoline core but differ in substituents, impacting physicochemical and pharmacological properties:

Key Findings :

Stereochemical Variations

Racemic mixtures and enantiomers of related compounds highlight the importance of stereochemistry:

Bicyclic Structural Analogs

Compounds with similar bicyclic frameworks but divergent ring systems include:

- rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrobromide (CAS: 1431365-56-8): Features a norbornane-like structure (7-azabicyclo[2.2.1]heptane), which imposes rigid conformational constraints compared to the more flexible tetrahydroisoquinoline core of the target compound .

Pharmacologically Relevant Hydrobromides

- Benzomorphan Derivatives (e.g., UM 1130A): Hydrobromide salts of opioid analogs highlight the role of counterions in modulating pharmacokinetics .

Biological Activity

(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide, also known by its CAS number 151312-48-0, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is with a molecular weight of 287.11 g/mol. Its structural characteristics include a tetrahydroisoquinoline framework which is significant in various biological interactions.

Research indicates that compounds with isoquinoline structures can interact with various neurotransmitter systems. Specifically, this compound has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.

Table 1: Interaction with Glutamate Receptors

Biological Activity

The biological activity of this compound has been explored in various studies:

Neuroprotective Effects

Studies suggest that this compound exhibits neuroprotective properties by modulating excitotoxicity associated with glutamate signaling. By acting as an antagonist at NMDA receptors and a modulator at AMPA receptors, it may help mitigate neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antidepressant Activity

Recent investigations have indicated potential antidepressant-like effects in animal models. The modulation of glutamate receptor activity is thought to play a role in mood regulation and may provide a new avenue for treating depression .

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines through apoptotic pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

- Neuroprotection in Animal Models : In a study involving mice subjected to induced oxidative stress, treatment with this compound resulted in decreased markers of oxidative damage and improved cognitive function as assessed by behavioral tests .

- Antidepressant Effects : A randomized controlled trial demonstrated that administration of the compound significantly reduced depressive symptoms compared to placebo controls over a six-week period .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide?

- Methodology : The synthesis of tetrahydroisoquinoline derivatives often involves multi-component reactions, such as the Castagnoli-Cushman reaction, to construct the bicyclic core. For example, describes the synthesis of structurally related tetrahydroisoquinoline-4-carboxylic acids via imine-anhydride coupling, followed by cyclization and acid hydrolysis . To introduce the hydrobromide salt, the free base form of the compound can be treated with hydrobromic acid in a polar solvent (e.g., ethanol or water) under controlled pH conditions. Purification via recrystallization or column chromatography is critical to isolate the diastereomerically pure product.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the presence of the tetrahydroisoquinoline scaffold, the amino group, and the hydrobromide counterion. For example, and provide detailed NMR assignments for similar compounds, highlighting characteristic peaks for the oxo group and aromatic protons .

- X-ray Crystallography : Absolute stereochemistry can be resolved using single-crystal X-ray diffraction, as demonstrated in for a related tetrahydroisoquinoline hydrochloride salt .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities.

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of (1R,4S)-rel-4-Amino-tetrahydroisoquinoline derivatives?

- Methodology : Diastereoselectivity in tetrahydroisoquinoline synthesis depends on reaction conditions and catalysts. For instance, highlights the use of chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor the desired (1R,4S) configuration . Solvent polarity and temperature also influence stereochemical outcomes. Post-synthesis chiral HPLC or capillary electrophoresis can separate diastereomers if selectivity is incomplete.

Q. What are the stability considerations for the hydrobromide salt form under varying pH and temperature conditions?

- Methodology : Hydrobromide salts are generally hygroscopic and may degrade under high humidity or extreme pH. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted, with degradation monitored via HPLC. ’s safety data for a related compound emphasizes storage in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation . For biological assays, reconstitute the compound in buffered solutions (pH 4–6) to maintain stability.

Q. How should researchers address contradictions in stereochemical assignments between computational predictions and experimental data?

- Methodology : Discrepancies often arise from conformational flexibility or crystal-packing effects. Cross-validate computational (e.g., DFT calculations) and experimental results (e.g., NMR coupling constants, X-ray data) as in , which resolved enantiomer-specific crystal structures . Circular Dichroism (CD) spectroscopy or vibrational optical activity (VOA) can provide additional stereochemical insights.

Q. What strategies are recommended for evaluating the compound’s reactivity in biological systems (e.g., enzyme inhibition or receptor binding)?

- Methodology :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity. For enzyme inhibition, kinetic assays (e.g., Michaelis-Menten analysis) can determine IC values.

- Molecular docking : Leverage X-ray crystallography data (e.g., ’s structural insights) to model interactions with target proteins .

- Metabolic stability : Assess hepatic clearance using liver microsomes or hepatocytes, as hydrobromide salts may influence solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.